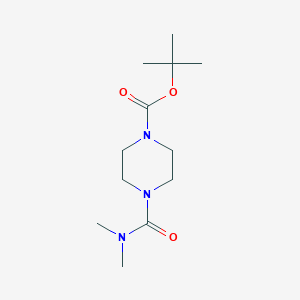

1-Boc-4-dimethylcarbamoylpiperazine

Description

1-Boc-4-dimethylcarbamoylpiperazine (CAS: 215453-81-9) is a tert-butoxycarbonyl (Boc)-protected piperazine derivative with a dimethylcarbamoyl substituent at the 4-position. Its molecular formula is C₁₂H₂₃N₃O₃, and it has a molecular weight of 265.33 g/mol . The Boc group serves as a protective moiety for the secondary amine, enabling selective reactions at other positions during synthetic workflows. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions facilitated by agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Propriétés

IUPAC Name |

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627433 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-81-9 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Boc Protection of Bis(2-Chloroethyl)Amine

The chlorinated intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in alkaline conditions (pH >10) with sodium carbonate as the base. The reaction proceeds at 25°C for 12 hours, forming bis(2-chloroethyl) carbamic acid tert-butyl ester.

Reaction Conditions:

Cyclization with Ammonia Water

Heating the Boc-protected intermediate with ammonia water (55–65°C) induces cyclization via nucleophilic substitution, forming N-Boc piperazine. Ethyl acetate extraction and drying yield the product with 99.42% purity.

Reaction Conditions:

- Reagents: NH₃ (3.2 mol)

- Temperature: 60°C

- Duration: 2.5 hours

- Workup: Ethyl acetate extraction, anhydrous Na₂SO₄ drying

- Yield: 94.3%

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 1-Boc-4-dimethylcarbamoylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reagents: Palladium-catalyzed coupling reactions often employ reagents like aryl halides and bases such as potassium carbonate.

Major Products Formed:

Applications De Recherche Scientifique

1-Boc-4-dimethylcarbamoylpiperazine is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mécanisme D'action

The mechanism of action of 1-Boc-4-dimethylcarbamoylpiperazine primarily involves its role as an intermediate in the synthesis of biologically active compounds. The Boc protecting group provides stability during synthetic processes, allowing for selective functionalization of the piperazine ring. The dimethylcarbamoyl group enhances the compound’s reactivity, facilitating various coupling and substitution reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives share a common six-membered ring with two nitrogen atoms, but their biological and physicochemical properties vary significantly based on substituents. Below is a detailed comparison of 1-Boc-4-dimethylcarbamoylpiperazine with structurally related compounds:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : Bulkier substituents (e.g., 4-nitrophenyl) reduce aqueous solubility compared to smaller groups like methyl .

- Thermal Stability : Boc-protected derivatives generally exhibit high thermal stability (>200°C), but nitro groups may lower decomposition temperatures due to oxidative sensitivity .

Table 2: Industrial Use Cases

Activité Biologique

1-Boc-4-dimethylcarbamoylpiperazine is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and research.

Chemical Structure and Synthesis

Chemical Formula: C15H14N2O3

Molecular Weight: 242.27 g/mol

The synthesis of this compound typically involves the protection of the piperazine nitrogen with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the dimethylcarbamoyl group. The general synthetic route can be summarized as follows:

- Starting Material: Piperazine

- Reagents: Dimethylcarbamoyl chloride, triethylamine (as a base)

- Reaction Conditions: Conducted under controlled conditions to ensure high yield and purity.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. In vitro studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Anticancer Potential

Several studies have investigated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. This property suggests that this compound could be further explored for therapeutic applications in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation: It can also interact with cellular receptors, affecting signal transduction pathways that regulate cell proliferation and survival.

Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating potent antifungal effects compared to standard treatments.

Study 2: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 20 µM, indicating its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antifungal Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 20 |

| N,N-Dimethylpiperazine | Moderate | No | N/A |

| 1,4-Dimethylpiperazine | Low | Moderate | 50 |

Q & A

Basic: How can the synthesis of 1-Boc-4-dimethylcarbamoylpiperazine be optimized for improved yield and purity?

Methodological Answer:

Optimization involves selecting coupling agents (e.g., HATU, EDC) and controlling reaction conditions. For example, microwave-assisted synthesis at 75–90°C for 4.5 hours enhances reaction efficiency . Post-synthesis, purification via column chromatography using gradients of dichloromethane (DCM) and methanol (MeOH) removes unreacted reagents. Monitoring intermediates with TLC and adjusting solvent polarity (e.g., adding triethylamine) minimizes byproducts .

Advanced: How can contradictory NMR and mass spectrometry data be resolved when characterizing novel derivatives?

Methodological Answer:

Contradictions in spectral data may arise from rotational isomers or impurities. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between stereoisomers . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weights. If discrepancies persist, recrystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to isolate pure fractions and re-analyze .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

Column chromatography with silica gel and a DCM:MeOH (95:5) gradient is standard. For high-polarity impurities, switch to reverse-phase HPLC with acetonitrile/water . Recrystallization from ethanol or ethyl acetate/hexane mixtures improves crystalline purity. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds .

Advanced: How does the Boc protecting group influence reactivity in subsequent derivatization reactions?

Methodological Answer:

The Boc group stabilizes the piperazine nitrogen against nucleophilic attack but is acid-labile. Deprotection with trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours allows selective removal without disrupting the dimethylcarbamoyl group . Steric hindrance from the Boc group may slow coupling reactions; use bulky-base catalysts (e.g., DBU) to enhance reactivity in SN2 pathways .

Basic: Which analytical methods are critical for confirming structural integrity?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions. DEPT-135 clarifies carbon hybridization .

- IR Spectroscopy: Confirms carbonyl (Boc) and carbamoyl groups via peaks at ~1680 cm⁻¹ and ~1640 cm⁻¹, respectively .

- Mass Spectrometry: ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns .

Advanced: How should structure-activity relationship (SAR) studies be designed to target specific biological pathways?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified carbamoyl groups (e.g., replacing dimethyl with diethyl) to assess steric/electronic effects on receptor binding .

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases) and prioritize derivatives with high predicted affinity .

- Biological Assays: Test in vitro inhibition against purified targets (e.g., IC₅₀ measurements) and correlate with computational data .

Basic: How can the stability of this compound under storage conditions be assessed?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>150°C typically indicates robustness) .

- Hydrolytic Stability: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity: Expose to UV light (320–400 nm) and track changes in NMR/UV-Vis spectra .

Advanced: What strategies mitigate steric hindrance during coupling reactions with bulky reagents?

Methodological Answer:

- Coupling Agents: Use EDC/HOBt or DCC/DMAP to activate carboxyl groups, reducing steric clashes .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky reactants.

- Microwave Assistance: Shorten reaction times and improve yields by 20–30% under controlled microwave conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.